molecular formula C41H84O21 B3079038 m-PEG20-alcohol CAS No. 1059605-06-9

m-PEG20-alcohol

Cat. No.: B3079038
CAS No.: 1059605-06-9
M. Wt: 913.1 g/mol
InChI Key: LBIAEEJHXWQGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG20-alcohol typically involves the polymerization of ethylene oxide with methanol as the initiator. The reaction is carried out under alkaline conditions, often using sodium hydroxide as a catalyst. The process results in the formation of a PEG chain with a methoxy group at one end and a hydroxyl group at the other .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

m-PEG20-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG20-alcohol is unique due to its specific chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other applications where precise control over molecular properties is required .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIAEEJHXWQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H84O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025072
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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